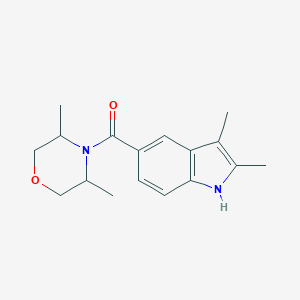
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone, also known as DI-Morph, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This molecule is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. In
科学的研究の応用
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been studied for its potential applications in the field of medicine. It has been found to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects. (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has also been shown to have antitumor and antimicrobial activities.
作用機序
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone is not fully understood, but it is thought to involve the inhibition of enzymes. For example, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. The inhibition of monoamine oxidase can lead to an increase in the concentration of neurotransmitters such as serotonin and dopamine, which can improve mood.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antimicrobial activity against several bacterial and fungal strains. In addition, (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone is its ability to inhibit multiple enzymes, which can lead to a broad range of therapeutic effects. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone. One area of interest is its potential as a treatment for Alzheimer's disease, given its ability to improve cognitive function in animal models. Another area of interest is its potential as an antimicrobial agent, given its activity against several bacterial and fungal strains. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone and its potential applications in the field of medicine.
合成法
The synthesis of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone involves the reaction of 2,3-dimethylindole and 3,5-dimethylmorpholine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux in acetic acid for several hours, resulting in the formation of (2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone as a white solid. The yield of this reaction is typically around 70%.
特性
製品名 |
(2,3-dimethyl-1H-indol-5-yl)(3,5-dimethylmorpholino)methanone |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
(2,3-dimethyl-1H-indol-5-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C17H22N2O2/c1-10-8-21-9-11(2)19(10)17(20)14-5-6-16-15(7-14)12(3)13(4)18-16/h5-7,10-11,18H,8-9H2,1-4H3 |
InChIキー |
SWUXXTHMOOFNAZ-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=C3C)C)C |
正規SMILES |
CC1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![4-{2-[(2-Methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B241554.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)


